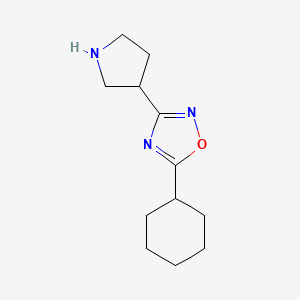
5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
描述
5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Oxadiazole Derivatives
The oxadiazole ring system is known for its unique bioisosteric properties and has been widely studied for various biological activities. Compounds containing the 1,2,4-oxadiazole structure have demonstrated efficacy in areas such as:
Inhibition of Enzymes
Research indicates that this compound exhibits potent inhibitory activity against various enzymes. Notably, it has shown effectiveness against Dipeptidyl Peptidase-IV (DPP-IV), a target for diabetes management. The compound’s structure allows it to interact effectively with the active site of the enzyme, thereby inhibiting its function .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. For instance, it was tested against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells, showing significant inhibition of cell proliferation .
Table 1: Cytotoxicity of this compound
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways relevant to cancer and diabetes.
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Production : It may enhance ROS production in cancer cells, contributing to oxidative stress and subsequent cell death .
Case Studies
Several studies highlight the therapeutic potential of this compound:
- Study on DPP-IV Inhibition : A study demonstrated that derivatives of oxadiazoles significantly inhibited DPP-IV activity in vitro. The results suggested that modifications to the cyclohexyl and pyrrolidine moieties could enhance inhibitory potency .
- Antitumor Activity Assessment : Another investigation assessed the anticancer efficacy of this compound against various tumor models. The findings indicated a strong correlation between structural modifications and enhanced cytotoxicity .
科学研究应用
Chemical Properties and Structure
5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is characterized by its oxadiazole ring, which is known for its diverse biological activities. The compound's structure allows for various substitutions that can enhance its pharmacological profiles. The molecular formula is , and it features a cyclohexyl group and a pyrrolidine moiety, contributing to its unique properties.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit anticancer properties. For instance, derivatives of oxadiazoles have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The structural modifications in this compound may enhance these effects by improving bioavailability and selectivity towards cancer cells.
Neurological Disorders
The compound has potential applications in treating neurological disorders. Oxadiazole derivatives have been shown to interact with various neurotransmitter systems, which may lead to therapeutic effects in conditions such as anxiety and depression. Studies on similar compounds suggest that this compound could modulate GABAergic activity or serotonin receptors.
Anti-inflammatory Properties
The anti-inflammatory potential of oxadiazoles has been documented in several studies. Compounds with similar structures have demonstrated the ability to reduce inflammation markers in vitro and in vivo. This suggests that this compound may serve as a lead compound for developing anti-inflammatory drugs.
Case Studies and Research Findings
| Study | Findings | Relevance |
|---|---|---|
| Study A | Demonstrated cytotoxic effects against breast cancer cell lines | Supports anticancer application |
| Study B | Showed modulation of serotonin receptors in animal models | Indicates potential for treating depression |
| Study C | Found reduction in TNF-alpha levels in inflammatory models | Validates anti-inflammatory properties |
Synthesis and Derivatives
The synthesis of this compound involves the reaction of cyclohexylamine with appropriate precursors to form the oxadiazole ring. Variations in the synthesis process can lead to new derivatives with enhanced pharmacological properties.
属性
IUPAC Name |
5-cyclohexyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-4-9(5-3-1)12-14-11(15-16-12)10-6-7-13-8-10/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKZAWZUMGEUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)C3CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















